molecular formula C11H5BrF3NO2 B3168504 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 929974-02-7

6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B3168504
CAS RN: 929974-02-7
M. Wt: 320.06 g/mol
InChI Key: MMSBVAJKLXXYKG-UHFFFAOYSA-N
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Description

“6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid” is a specialty product for proteomics research . It has a molecular formula of C11H5BrF3NO2 and a molecular weight of 320.06 g/mol .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid” consists of a quinoline core with a bromo group at the 6th position and a trifluoromethyl group at the 4th position . The carboxylic acid group is attached to the 3rd position of the quinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid” include a molecular formula of C11H5BrF3NO2 and a molecular weight of 320.06 g/mol . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura (SM) coupling reaction . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Drug Potency Enhancement

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Synthesis of Quinoline Ethers

Bromomethylquinolines, such as 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid, have been used as key intermediates for the synthesis of quinoline ethers through the Williamson reaction .

Modulation of Kinome Promiscuity

The 4-anilino-quin(az)oline scaffold, which can be derived from 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid, has been shown to modulate kinome promiscuity . This has applications in the development of a range of drugs, from broad spectrum to clinical narrow spectrum .

Synthesis of Important Quinoline Scaffold Derivatives

Bromomethylquinolines have proven to be valuable tools to participate in a wide array of chemical transformations, and much effort directed towards the application of the compounds has been paid to reveal the synthetic potential of these platforms in accessing important quinoline scaffold derivatives .

Safety and Hazards

While specific safety and hazard information for “6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid” is not available in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSBVAJKLXXYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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